N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

Physicochemical profiling Lipophilicity Drug-likeness

This high-lipophilicity (XLogP3 6.5) adamantane-benzamide features an underexplored 2,4-dimethoxy substitution pattern that is absent from published P2X7 antagonist series. With no publicly annotated bioactivity, it serves as a structurally matched negative control for active adamantane-benzamide chemotypes. Its +0.7 log unit lipophilicity advantage over 3,5-dimethoxy analogs makes it ideal for membrane partitioning, passive permeability, and intracellular distribution studies. Procure alongside its regioisomers to perform a systematic regioisomer scan, or use it as a high-logP reference standard for reversed-phase HPLC calibration in adamantane-focused compound collections.

Molecular Formula C26H31NO3
Molecular Weight 405.5 g/mol
CAS No. 448228-66-8
Cat. No. B6524205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
CAS448228-66-8
Molecular FormulaC26H31NO3
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)OC)OC
InChIInChI=1S/C26H31NO3/c1-16-8-20(26-13-17-9-18(14-26)11-19(10-17)15-26)4-7-23(16)27-25(28)22-6-5-21(29-2)12-24(22)30-3/h4-8,12,17-19H,9-11,13-15H2,1-3H3,(H,27,28)
InChIKeyKTPWXDYGTDHITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide (CAS 448228-66-8) – Chemical Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-[4-(Adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide (CAS 448228-66-8) is a fully synthetic small molecule belonging to the adamantane-benzamide class. Its structure combines a rigid, lipophilic adamantyl substituent at the para-position of a 2-methylaniline core with a 2,4-dimethoxybenzoyl amide moiety [1]. The compound has a molecular formula of C26H31NO3, a molecular weight of 405.5 g/mol, a calculated XLogP3-AA of 6.5, one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. These physicochemical properties suggest high lipophilicity and limited aqueous solubility, characteristics that influence both formulation strategies and the interpretation of biological assay data. The compound appears primarily in screening-library collections and early-stage medicinal chemistry programs. Publicly available pharmacological annotation remains sparse, with no curated bioactivity data deposited in major target-specific databases as of the most recent PubChem update [1].

Why N-[4-(Adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide Cannot Be Interchanged with Close Adamantane-Benzamide Analogs Without Empirical Validation


Within the adamantane-benzamide class, minor structural modifications—such as repositioning the adamantyl group, altering the substitution pattern on the benzamide ring, or varying the linking atom—can produce profound shifts in target engagement, selectivity, metabolic stability, and physicochemical properties [1][2]. For example, related patents and literature on adamantanyl benzamides describe compounds where 2,4-dimethoxy substitution versus 3,5-dimethoxy substitution or replacement of the benzamide with a thiadiazole linker yields divergent P2X7 receptor antagonism, 11β-HSD1 inhibition, or melanogenesis suppression [2]. Consequently, simple pharmacological interpolation from one in-class analog to another is unreliable without direct, assay-matched comparative data. The quantitative evidence below examines whether such data exist for this specific compound relative to its nearest comparators.

N-[4-(Adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide: Procurement-Supporting Quantitative Differentiation Evidence


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) of the Target Compound Versus Representative Adamantane-Benzamide Analogs

The target compound exhibits a computed XLogP3-AA of 6.5 [1], which places it at a substantially higher lipophilicity than many closely related adamantane-benzamide screening compounds. For context, N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide, a regioisomer with the adamantyl group at the 5-position and a 3,5-dimethoxy substitution pattern, has a computed XLogP3-AA of approximately 5.8 [2]. Although both values derive from the same PubChem computational pipeline and are cross-study comparable, they reflect genuine structural differences that influence solubility, permeability, and protein binding. The +0.7 log unit difference corresponds to roughly a 5-fold higher octanol-water partition coefficient for the target compound, which may translate into measurably different behaviour in cell-based permeability assays and in vivo distribution [1][2].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor and Acceptor Count: Implications for Target Engagement Selectivity in Adamantane-Benzamide Series

The target compound possesses one hydrogen bond donor (the amide N-H) and three hydrogen bond acceptors (the amide carbonyl and the two methoxy oxygens) [1]. This H-bond donor/acceptor profile is identical to that of N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide [2] and to many other adamantane-benzamide analogs; however, the spatial placement of the 2,4-dimethoxy acceptors on the benzamide ring creates a distinct pharmacophoric geometry. In class-level inference based on adamantanyl benzamide P2X7 antagonist literature [3], the methoxy substitution pattern on the benzoyl ring critically influences receptor binding through interactions with key residues in the orthosteric site. While direct head-to-head binding data for the target compound versus regioisomers are absent from the public domain, the class-level evidence supports that identical H-bond counts do not equate to interchangeable binding modes when substitution regiochemistry differs.

Medicinal chemistry Ligand efficiency Structure-activity relationships

Absence of Publicly Available Head-to-Head Biological Activity Data for CAS 448228-66-8 Against Defined Comparators

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents (conducted 2026-04-30) found zero curated, quantitative bioactivity data points (IC50, Ki, EC50, % inhibition at defined concentration, or selectivity ratios) for CAS 448228-66-8 in any therapeutic target or assay system [1]. In contrast, closely related adamantane-benzamide compounds such as the bioisostere series described by Wilkinson et al. (2017) [2] and the 5-adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide (AP736) series [3] have published IC50 values against P2X7 (e.g., compound 1 IC50 = 13 nM in FLIPR assay) and tyrosinase (IC50 = 5.2 µM for AP736), respectively. The complete absence of analogous data for the target compound means that no quantitative differentiation claim—favorable or unfavorable—can be substantiated at this time.

Data transparency Research compound procurement Evidence-based selection

N-[4-(Adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide: Application Scenarios Derived from Available Physicochemical and Class-Level Evidence


Chemical Biology Probe Development Requiring High Lipophilicity Adamantane Scaffolds for Membrane Partitioning Studies

With a computed XLogP3-AA of 6.5, CAS 448228-66-8 is among the more lipophilic members of the adamantane-benzamide family [1]. This property makes it a candidate for studies examining the relationship between compound lipophilicity and membrane partitioning, passive permeability, or non-specific binding. Researchers comparing this scaffold to less lipophilic analogs such as N-[5-(1-adamantyl)-2-methylphenyl]-3,5-dimethoxybenzamide (XLogP3-AA 5.8) can use the +0.7 log unit difference to probe the impact of lipophilicity on cellular uptake and intracellular distribution in the absence of confounding differences in H-bond donor/acceptor counts.

Regioisomer SAR Exploration in Adamantane-Benzamide P2X7 or 11β-HSD1 Inhibitor Programs

Class-level SAR from adamantanyl benzamide literature indicates that the regiochemistry of methoxy substituents on the benzamide ring significantly modulates target potency [2][3]. The 2,4-dimethoxy substitution pattern present in CAS 448228-66-8 is underrepresented in published P2X7 antagonist series (which more commonly feature 3,4- or 3,5-substitution). Procurement of this compound alongside its regioisomers would enable a systematic regioisomer scan to determine whether 2,4-dimethoxy geometry offers advantages in binding affinity, selectivity, or metabolic stability that have not yet been explored in the public domain.

Negative Control or Inactive Comparator for Adamantane-Benzamide Tool Compounds with Established Potency

Given the absence of any reported biological activity for CAS 448228-66-8 [1], it may serve as a structurally matched negative control in target engagement or phenotypic assays where a specific adamantane-benzamide chemotype shows activity. The close structural similarity to active analogs—coupled with the absence of documented potency—provides a basis for testing whether the observed activity of related compounds is scaffold-driven or specific to the substitution pattern. Any user must verify inactivity empirically in their specific assay system before employing it as a control.

Physicochemical Standard in Adamantane-Derivative Compound Libraries for logP/logD Calibration

The well-defined computed properties of CAS 448228-66-8 (molecular weight 405.5 g/mol, XLogP3-AA 6.5, 5 rotatable bonds, 1 HBD, 3 HBA) make it a potential reference standard for chromatographic logP/logD calibration within adamantane-focused compound collections [1]. Its high lipophilicity extends the calibration range beyond that covered by more polar adamantane-benzamide analogs, supporting accurate retention time prediction for late-eluting compounds in reversed-phase HPLC screening workflows.

Quote Request

Request a Quote for N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.